molecular formula C16H12FN3O4S2 B2991997 2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 895489-93-7

2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2991997
CAS RN: 895489-93-7
M. Wt: 393.41
InChI Key: HRRDSZBRKORQOF-UHFFFAOYSA-N
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Description

The compound “2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a thioether linkage, a methoxy group, a nitro group, and a benzo[d]thiazol group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the fluorophenyl group could potentially be introduced via a halogenation reaction . The thioether linkage could be formed via a nucleophilic substitution reaction involving a thiol and a suitable electrophile . The methoxy group could be introduced via an ether formation reaction, and the nitro group could be introduced via a nitration reaction . The benzo[d]thiazol group could be synthesized via a multi-step process involving the formation of a thiazole ring followed by a Friedel-Crafts acylation to introduce the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and benzo[d]thiazol groups would likely contribute significant aromatic character to the molecule. The nitro group is a strong electron-withdrawing group and would likely have a significant impact on the electronic structure of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the nitro group could potentially be reduced to an amino group under reducing conditions. The thioether linkage could potentially be oxidized to a sulfoxide or sulfone. The methoxy group could potentially undergo demethylation under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the nitro, methoxy, and fluorophenyl groups could potentially increase the compound’s polarity, affecting its solubility in different solvents. The aromatic rings could contribute to the compound’s UV-visible absorption spectrum .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds structurally related to 2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide have shown significant antimicrobial and antifungal properties. For instance, derivatives of thiazole and thiazolidinone have demonstrated high anti-Mycobacterium smegmatis activity, suggesting potential applications in combating bacterial infections (Yolal et al., 2012). Additionally, sulfide and sulfone derivatives of thiazole compounds have been evaluated for their antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi (Badiger et al., 2013), highlighting the potential of this compound class in developing new antimicrobial agents.

Anticancer Activities

The potential anticancer properties of thiazolyl and benzothiazole derivatives have been a significant area of research. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, showcasing their potential in cancer therapy (Fallah-Tafti et al., 2011). Moreover, novel derivatives of 6-amino-2-phenylbenzothiazoles bearing different substituents have shown cytostatic activities against various human cancer cell lines (Racané et al., 2006), suggesting that compounds with similar structures could be explored for anticancer applications.

Future Directions

Future research could potentially explore the synthesis, characterization, and potential applications of this compound. This could include investigating its potential biological activity, studying its physical and chemical properties, and developing methods for its synthesis .

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O4S2/c1-24-12-6-10(20(22)23)7-13-15(12)19-16(26-13)18-14(21)8-25-11-4-2-9(17)3-5-11/h2-7H,8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRDSZBRKORQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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